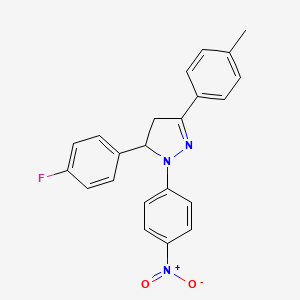

2,6-Bis(4-methoxyphenyl)-4-phenylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-ビス(4-メトキシフェニル)-4-フェニルピリジンは、ピリジン誘導体のクラスに属する有機化合物です。この化合物は、ピリジン環に2つのメトキシフェニル基と1つのフェニル基が付加されていることを特徴としています。

2. 製法

合成経路と反応条件

2,6-ビス(4-メトキシフェニル)-4-フェニルピリジンの合成は、一般的にp-アニサルデヒドとアセトンおよび酢酸アンモニウム三水和物を縮合させ、続いてメチル化およびオキシム化を行う方法で行われます。主要な工程は以下の通りです。

縮合反応:

p-アニサルデヒドをアセトンと酢酸アンモニウム三水和物と縮合させて、2,6-ビス(4-メトキシフェニル)ピペリジン-4-オンを生成します。メチル化: 次に、中間体をメチル化します。

工業的生産方法

この化合物の工業的生産方法は、文献では十分に記述されていません。上記で説明した合成経路は、反応条件と精製工程を適切に最適化することにより、工業的規模に拡大することができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, followed by methylation and oximation. The key steps are as follows:

Condensation Reaction:

p-Anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one.Methylation: The intermediate is then methylated.

Oximation: The methylated product undergoes oximation with hydroxylamine hydrochloride to furnish the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

反応の種類

2,6-ビス(4-メトキシフェニル)-4-フェニルピリジンは、以下の様な様々な種類の化学反応を起こすことができます。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を生成することができます。

還元: 還元反応は、化合物に存在する官能基を修飾するために実行することができます。

置換: メトキシ基は、適切な試薬を用いることで、他の官能基と置換することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: 置換反応は、ハロゲンや求核剤などの試薬を用いて、適切な条件下で行うことができます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキノン誘導体を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。

科学的研究の応用

2,6-ビス(4-メトキシフェニル)-4-フェニルピリジンは、科学研究にいくつかの応用があります。

化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

作用機序

2,6-ビス(4-メトキシフェニル)-4-フェニルピリジンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、フリーラジカルを捕捉して酸化ストレスを軽減することによって、抗酸化剤として作用することができます。 また、微生物の細胞膜を破壊することで、抗菌作用を示す可能性もあります .

類似化合物との比較

類似化合物

2,6-ビス(4-メトキシフェニル)-1-メチルピペリジン-4-オン: この化合物は、類似の核構造を共有していますが、ピリジン環ではなくピペリジン環が存在している点が異なります.

2,6-ビス(4-メトキシフェニル)アントラセン: フォトトランジスタで使用される、アントラセン核を持つ別の類似化合物です.

独自性

2,6-ビス(4-メトキシフェニル)-4-フェニルピリジンは、ピリジン環上のメトキシフェニル基とフェニル基の特定の配置により、独自の特徴を備えています。このユニークな構造は、異なる化学的および物理的特性を与え、さまざまな研究用途に役立ちます。

特性

CAS番号 |

50553-98-5 |

|---|---|

分子式 |

C25H21NO2 |

分子量 |

367.4 g/mol |

IUPAC名 |

2,6-bis(4-methoxyphenyl)-4-phenylpyridine |

InChI |

InChI=1S/C25H21NO2/c1-27-22-12-8-19(9-13-22)24-16-21(18-6-4-3-5-7-18)17-25(26-24)20-10-14-23(28-2)15-11-20/h3-17H,1-2H3 |

InChIキー |

ZYLQVINIAYLNIY-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11682048.png)

![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B11682053.png)

![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11682054.png)

![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682065.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682066.png)

![2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11682073.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682081.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682094.png)

![N-(2-cyanophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11682102.png)

![(1E)-1-phenyl-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B11682107.png)

![Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-](/img/structure/B11682112.png)

![Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11682132.png)